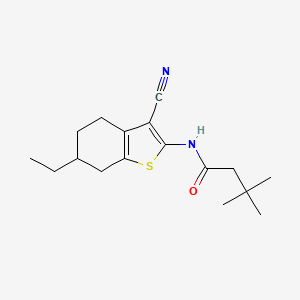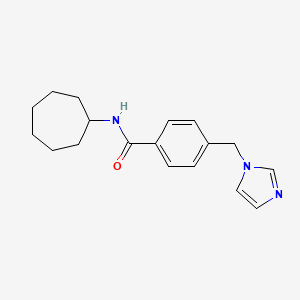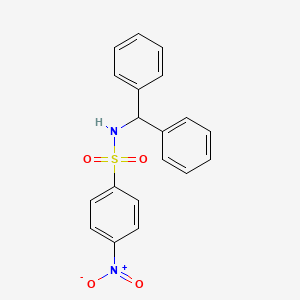![molecular formula C23H21N3O4 B6006106 N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)
N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide), also known as N,N'-Bis(3-nitrobenzylidene)-2-phenylacetohydrazide, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond and a carbon-nitrogen double bond. N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) is synthesized through a simple and efficient method, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) is not fully understood. However, studies have suggested that the compound may exert its antimicrobial activity by disrupting the bacterial cell membrane. It may also inhibit the activity of enzymes involved in the biosynthesis of bacterial cell wall components. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network.
Biochemical and Physiological Effects:
N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory and antioxidant properties. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) is its ease of synthesis. The compound can be synthesized using simple and cost-effective methods, making it readily available for further research. In addition, the compound has shown promising antimicrobial, anti-inflammatory, and anticancer activity, making it a potential candidate for drug development. However, one limitation of the compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide). One potential direction is to investigate its mechanism of action in more detail, particularly with regards to its antimicrobial and anti-inflammatory properties. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and arthritis. Further studies could also investigate the structure-activity relationship of the compound, with the aim of optimizing its biological activity. Finally, research could focus on developing more efficient methods for synthesizing N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide), with the aim of improving its availability for research purposes.
Métodos De Síntesis
The synthesis of N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) involves the reaction between 3-nitrobenzaldehyde and 2-phenylacetohydrazide in ethanol under reflux conditions. The reaction yields a yellow precipitate, which is then recrystallized using ethanol to obtain the final product. This method is cost-effective, easy to perform, and produces a high yield of the compound.
Aplicaciones Científicas De Investigación
N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce inflammation in animal models of arthritis. In addition, N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide) has shown promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
Propiedades
IUPAC Name |
N-[(3-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(14-17-8-3-1-4-9-17)24-23(19-12-7-13-20(16-19)26(29)30)25-22(28)15-18-10-5-2-6-11-18/h1-13,16,23H,14-15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDJWQAJXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide | |
CAS RN |
22442-74-6 |
Source


|
| Record name | N-((3-NITROPHENYL)((PHENYLACETYL)AMINO)METHYL)-2-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)
![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-(2-furylmethyl)-2-propyn-1-amine](/img/structure/B6006071.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
